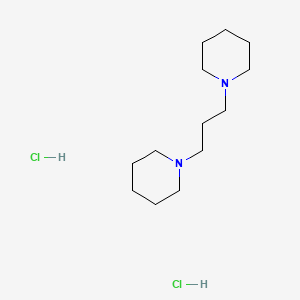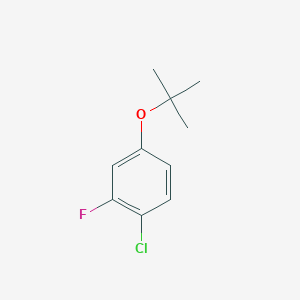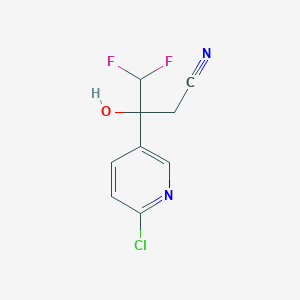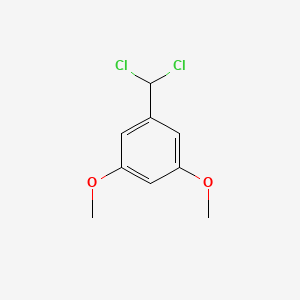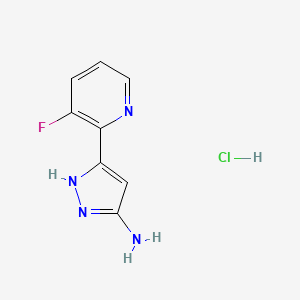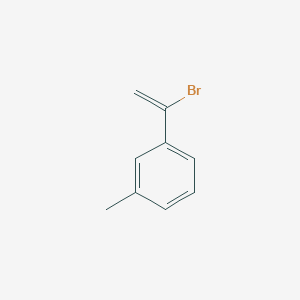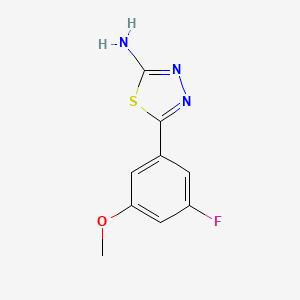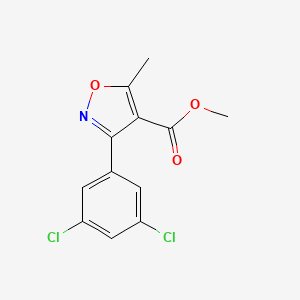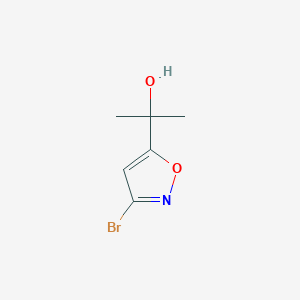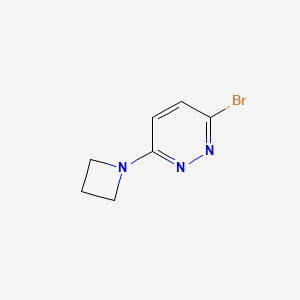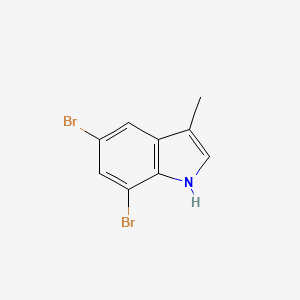
5,7-Dibromo-3-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-3-methylindole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids. The addition of bromine atoms at the 5 and 7 positions, along with a methyl group at the 3 position, modifies the chemical properties of the indole ring, making this compound a compound of interest in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-3-methylindole typically involves the bromination of 3-methylindole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-3-methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, N-bromosuccinimide, and acetic acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indole ring.
Scientific Research Applications
5,7-Dibromo-3-methylindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dibromo-3-methylindole involves its interaction with various molecular targets and pathways. The bromine atoms and the methyl group influence the electronic distribution in the indole ring, enhancing its reactivity towards specific enzymes and receptors. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or interaction with DNA .
Comparison with Similar Compounds
5,7-Dibromoindole: Similar structure but lacks the methyl group at the 3 position.
3-Methylindole: Lacks the bromine atoms at the 5 and 7 positions.
5-Bromo-3-methylindole: Contains only one bromine atom at the 5 position.
Uniqueness: 5,7-Dibromo-3-methylindole is unique due to the presence of both bromine atoms and the methyl group, which significantly alters its chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H7Br2N |
|---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
5,7-dibromo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3 |
InChI Key |
JDZQYYAOCWZEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


